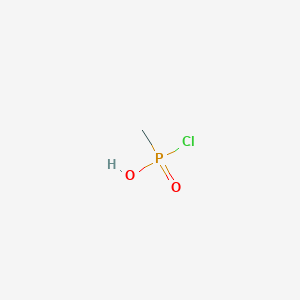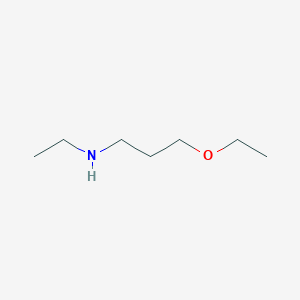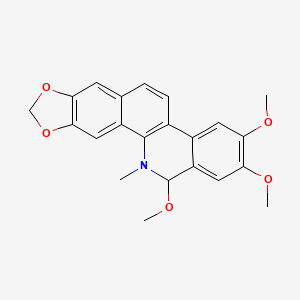
Bis(4-nitrophenyl) nonanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-nitrophenyl) nonanedioate:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-nitrophenyl) nonanedioate typically involves the reaction of nonanedioic acid with 4-nitrophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction can be represented as follows:
Nonanedioic acid+24-nitrophenolDCCBis(4-nitrophenyl) nonanedioate+Dicyclohexylurea
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions:
Hydrolysis: Bis(4-nitrophenyl) nonanedioate can undergo hydrolysis in the presence of water or aqueous base to yield nonanedioic acid and 4-nitrophenol.
Reduction: The nitro groups in this compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can also participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous sodium hydroxide.
Reduction: Hydrogen gas and palladium on carbon.
Substitution: Amines or thiols in the presence of a base.
Major Products Formed:
Hydrolysis: Nonanedioic acid and 4-nitrophenol.
Reduction: Bis(4-aminophenyl) nonanedioate.
Substitution: Substituted derivatives of this compound.
科学的研究の応用
Chemistry: Bis(4-nitrophenyl) nonanedioate is used as a reagent in organic synthesis, particularly in the preparation of polymers and advanced materials. Its ester linkage and nitro groups make it a versatile building block for various chemical transformations.
Biology: In biological research, this compound can be used as a model compound to study enzyme-catalyzed hydrolysis reactions. It serves as a substrate for esterases and other hydrolytic enzymes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of bis(4-nitrophenyl) nonanedioate primarily involves its hydrolysis to release nonanedioic acid and 4-nitrophenol. The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of the corresponding acid and alcohol. The nitro groups can also undergo reduction or substitution reactions, leading to the formation of various derivatives.
類似化合物との比較
Bis(4-nitrophenyl) phosphate: Similar in structure but contains a phosphate group instead of an ester linkage.
Bis(4-nitrophenyl) carbonate: Contains a carbonate group and is used in the synthesis of polycarbonates.
Bis(4-nitrophenyl) squaramide: Contains a squaramide group and is used in host-guest chemistry.
Uniqueness: Bis(4-nitrophenyl) nonanedioate is unique due to its combination of a long aliphatic chain (nonanedioic acid) and aromatic nitro groups. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in materials science and pharmaceuticals.
特性
CAS番号 |
49759-34-4 |
|---|---|
分子式 |
C21H22N2O8 |
分子量 |
430.4 g/mol |
IUPAC名 |
bis(4-nitrophenyl) nonanedioate |
InChI |
InChI=1S/C21H22N2O8/c24-20(30-18-12-8-16(9-13-18)22(26)27)6-4-2-1-3-5-7-21(25)31-19-14-10-17(11-15-19)23(28)29/h8-15H,1-7H2 |
InChIキー |
WVRQLWQXFNTEJU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


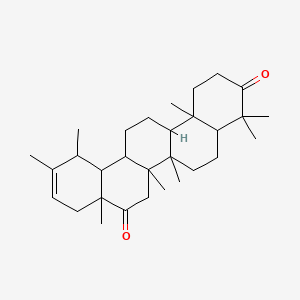
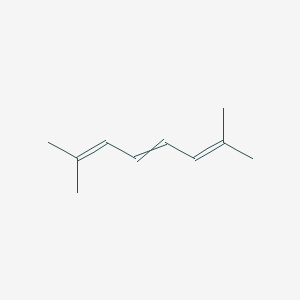
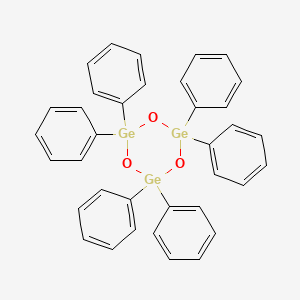
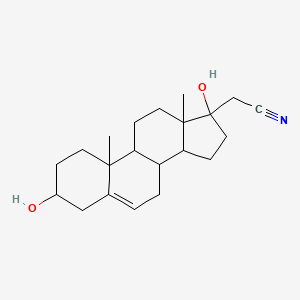
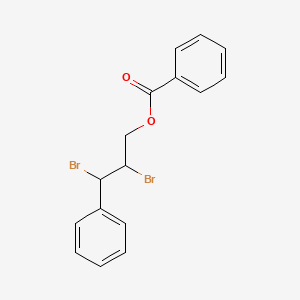
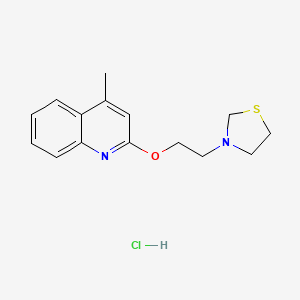
![Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate](/img/structure/B14670577.png)
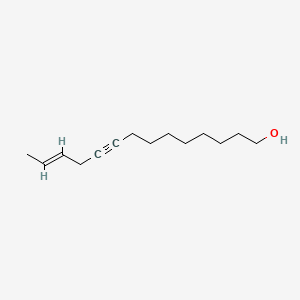

![1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine](/img/structure/B14670589.png)

